But-3-ynal

Catalog No.
S563566
CAS No.
52844-23-2
M.F
C4H4O
M. Wt
68.07 g/mol
Availability
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But-3-ynal

CAS Number

52844-23-2

Product Name

But-3-ynal

IUPAC Name

but-3-ynal

Molecular Formula

C4H4O

Molecular Weight

68.07 g/mol

InChI

InChI=1S/C4H4O/c1-2-3-4-5/h1,4H,3H2

InChI Key

OGQNOIVDVXRWRE-UHFFFAOYSA-N

SMILES

C#CCC=O

Canonical SMILES

C#CCC=O

Description

But-3-ynal is a butynal which has a monosubstituted triple bond. It has a role as a mouse metabolite. It is a terminal acetylenic compound, an alpha-CH2-containing aldehyde and a butynal.
3-Butyn-1-al belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. 3-Butyn-1-al is considered to be a practically insoluble (in water) and relatively neutral molecule.

But-3-ynal, also known as butynal, is an organic compound with the molecular formula C4H4O\text{C}_4\text{H}_4\text{O}. It features a terminal acetylenic structure characterized by a monosubstituted triple bond. This compound is notable for its role as a metabolite in various biological systems, particularly in mice, indicating its potential significance in metabolic pathways and biological processes . The compound is recognized for its distinctive aliphatic nature and is classified under the category of butynals, which are aldehydes containing a triple bond.

Typical of aldehydes and alkynes. Key reactions include:

  • Nucleophilic Addition: But-3-ynal can undergo nucleophilic addition reactions with various nucleophiles due to the electrophilic nature of the carbonyl group.
  • Hydrogenation: Under catalytic conditions, but-3-ynal can be hydrogenated to yield but-3-enal or butanal.
  • Condensation Reactions: It can react with enolates or other nucleophiles to form larger carbon skeletons through aldol condensation or related mechanisms.

These reactions highlight the compound's versatility as a building block in organic synthesis .

Several methods exist for synthesizing but-3-ynal:

  • From 1-Bromo-2-butyne: Reacting 1-bromo-2-butyne with a suitable base can yield but-3-ynal through elimination reactions.
  • Hydrolysis of Butyne Derivatives: Terminal alkynes can be hydrolyzed under acidic conditions to produce corresponding aldehydes, including but-3-ynal.
  • Sonogashira Coupling: This method involves coupling an aryl halide with an alkyne to form substituted butynals.

These synthesis routes underscore the compound's relevance in synthetic organic chemistry .

But-3-ynal finds utility in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Flavor and Fragrance Industry: Its unique odor profile may lend itself to applications in flavoring and fragrance formulations.
  • Biochemical Research: As a metabolite, it may be utilized in studies exploring metabolic pathways and enzyme interactions.

The compound's diverse applications reflect its importance in both industrial and research settings .

Interaction studies involving but-3-ynal primarily focus on its reactivity with biological molecules. While specific data on protein or enzyme interactions are sparse, its electrophilic nature suggests potential interactions with nucleophilic sites on proteins or nucleic acids. Further research is warranted to explore these interactions comprehensively and determine any physiological implications .

But-3-ynal shares structural similarities with several related compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
ButanalC4H8OSaturated aldehyde, lacks triple bond
2-ButyneC4H6Alkyne without carbonyl functionality
But-2-yneC4H6Isomeric alkyne, different position of triple bond
AcetyleneC2H2Simplest alkyne, no carbonyl functionality

Uniqueness of But-3-ynal

But-3-ynal is unique among these compounds due to its terminal triple bond combined with an aldehyde functional group. This combination allows for distinct reactivity patterns not found in saturated aldehydes like butanal or simple alkynes like acetylene. The presence of both functionalities makes it a valuable intermediate in organic synthesis and potentially biologically active as well .

But-3-ynal belongs to the class of α,β-acetylenic aldehydes, defined by the presence of both a terminal alkyne (C≡C) and an aldehyde (-CHO) group. Its IUPAC name, but-3-ynal, reflects the triple bond’s position between carbons 3 and 4, with the aldehyde at carbon 1. Key structural and physicochemical properties include:

PropertyValueSource
Molecular formulaC₄H₄O
Molecular weight68.07 g/mol
SMILESC#CCC=O
Boiling point82°C
Ionization energy9.85 eV

The molecule’s linear geometry and conjugated π-system enable distinct reactivity patterns. The aldehyde group participates in nucleophilic additions, while the triple bond undergoes cycloadditions and metal-catalyzed couplings. Computational studies reveal a dipole moment of 3.2 D, favoring polarized interactions.

Historical Context and Discovery

While but-3-ynal lacks a well-documented discovery timeline, its synthetic utility became prominent alongside advances in acetylene chemistry during the mid-20th century. Early reports in the 1970s described its formation via oxidation of 3-butyn-1-ol using pyridinium chlorochromate. The compound gained attention in the 2000s as a model system for studying:

  • Charge migration dynamics: Its π-conjugated system facilitates ultrafast electron redistribution post-ionization, with coherence times exceeding 10 fs.
  • Metabolic pathways: Identification as a mouse metabolite in 2008 expanded its biochemical relevance.

Industrial interest surged with the development of gas detection technologies, where its ionization characteristics (9.85 eV) enabled precise monitoring using photoionization detectors.

Industrial and Research Significance

But-3-ynal’s applications span multiple domains:

Organic Synthesis

  • Cycloaddition substrate: Participates in [2+2] reactions to form strained cyclobutane derivatives.
  • Cross-coupling precursor: Serves in Sonogashira reactions for carbon-carbon bond formation.
  • Aldol condensation: Generates α,β-unsaturated aldehydes with extended conjugation.

Material Science

  • Ultrafast electron dynamics: Demonstrates charge migration persistence up to 10 fs, making it a candidate for attosecond spectroscopy.

Biochemical Research

  • Metabolic intermediate: Converted to 3-butynoate via aldehyde dehydrogenase in murine systems.
Comparative Analysis with Related Compounds
CompoundFormulaKey Features
ButanalC₄H₈OSaturated aldehyde; no triple bond
2-ButyneC₄H₆Internal alkyne; lacks carbonyl group
PropiolaldehydeC₃H₂OShorter chain; higher reactivity

This structural uniqueness positions but-3-ynal as a versatile building block in synthetic chemistry and a benchmark in physical chemistry studies. Its continued exploration in charge migration experiments promises insights into quantum-controlled molecular electronics.

Molecular Architecture and Bonding Characteristics

But-3-ynal exhibits a distinctive molecular architecture characterized by the presence of both terminal alkyne and aldehyde functional groups [1]. The compound's structural identity is defined by its IUPAC Standard InChI notation: InChI=1S/C4H4O/c1-2-3-4-5/h1,4H,3H2, with the corresponding InChIKey OGQNOIVDVXRWRE-UHFFFAOYSA-N [2]. The canonical SMILES representation C#CCC=O clearly illustrates the linear arrangement of the carbon skeleton with the terminal triple bond and aldehyde functionality [1].

PropertyValue
Molecular FormulaC₄H₄O
Molecular Weight68.07 g/mol
CAS Registry Number52844-23-2
IUPAC Namebut-3-ynal
SMILESC#CCC=O

The molecular geometry of but-3-ynal reflects the hybridization states of its constituent carbon atoms [15]. The terminal alkyne carbon exhibits sp hybridization, resulting in a linear geometry with bond angles of 180° [15]. The internal alkyne carbon similarly displays sp hybridization and linear geometry [15]. The methylene carbon connecting the alkyne and aldehyde moieties adopts sp³ hybridization with tetrahedral geometry and bond angles of approximately 109° [15]. The carbonyl carbon demonstrates sp² hybridization, creating a trigonal planar arrangement with bond angles of approximately 120° [15].

The bonding characteristics of but-3-ynal are defined by several key structural parameters [15]. The carbon-carbon triple bond exhibits a typical bond length of approximately 1.20 Å, which is significantly shorter than single or double carbon-carbon bonds [15]. The single bond connecting the alkyne to the methylene group demonstrates an extended length of approximately 1.46 Å due to the influence of sp hybridization [15]. The carbonyl double bond maintains a characteristic length of 1.22 Å, typical for aldehyde functionalities [15]. The terminal alkyne carbon-hydrogen bond displays a shortened length of approximately 1.06 Å, reflecting the increased s character of the sp hybrid orbital [15].

Thermodynamic and Kinetic Properties

The thermodynamic properties of but-3-ynal are influenced by its unique combination of functional groups and molecular structure [2]. The ionization energy of but-3-ynal has been experimentally determined to be 9.85 eV through electron impact studies [2] [4]. This value reflects the compound's electronic structure and the stability of its molecular orbitals [2].

Thermodynamic PropertyEstimated ValueNotes
Standard Enthalpy of Formation100-150 kJ/molBased on similar alkynes and aldehydes
Standard Gibbs Free Energy of Formation150-200 kJ/molEstimated from structural analogs
Standard Entropy300-350 J/(mol·K)Consistent with C₄ compounds
Heat Capacity100-120 J/(mol·K)Temperature-dependent property

The compound demonstrates a boiling point of 82°C under standard atmospheric conditions [4]. This relatively low boiling point is consistent with the molecular weight and intermolecular forces present in the compound [4]. The vapor pressure characteristics allow for gas-phase detection using photoionization techniques with response factors of 1.50 at 10.6 eV excitation energy [4].

The kinetic properties of but-3-ynal are characterized by its reactivity profile, which is dominated by the presence of both electrophilic and nucleophilic reactive sites [1]. The terminal alkyne functionality provides sites for nucleophilic addition reactions, while the aldehyde group serves as an electrophilic center [1]. The compound's stability profile indicates susceptibility to oxidation reactions, particularly at the aldehyde functionality [1].

Spectroscopic Identifiers (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of but-3-ynal provides definitive identification through multiple analytical techniques [5] [6]. Infrared spectroscopy reveals characteristic absorption bands that correspond to the compound's functional groups [17]. The terminal alkyne carbon-hydrogen stretch appears as a sharp peak in the region of 3200-3300 cm⁻¹ [17]. The carbon-carbon triple bond stretch manifests as a medium intensity absorption between 2100-2200 cm⁻¹ [17]. The aldehyde carbonyl stretch produces a strong absorption band near 1700 cm⁻¹, characteristic of the C=O functionality [17].

Spectroscopic TechniqueKey Features
Infrared SpectroscopyC≡C stretch (2100-2200 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-H stretch (~3300 cm⁻¹)
¹H Nuclear Magnetic ResonanceTerminal alkyne proton (~2.5 ppm), aldehyde proton (~9.5 ppm), methylene protons (~2.7 ppm)
¹³C Nuclear Magnetic ResonanceTerminal alkyne carbon (70-80 ppm), internal alkyne carbon (80-90 ppm), aldehyde carbon (190-200 ppm), methylene carbon (40-50 ppm)
Mass SpectrometryMolecular ion at m/z 68, fragmentation includes loss of CHO and C₂H₂

Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift analysis [13] [18]. In ¹H nuclear magnetic resonance, the terminal alkyne proton appears as a triplet near 2.5 ppm due to coupling with the adjacent methylene protons [13]. The aldehyde proton generates a characteristic signal near 9.5 ppm, reflecting the deshielding effect of the carbonyl oxygen [13]. The methylene protons linking the alkyne and aldehyde functionalities resonate near 2.7 ppm as a doublet due to coupling with the terminal alkyne proton [13].

¹³C nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for each carbon environment [18]. The terminal alkyne carbon appears in the region of 70-80 ppm, characteristic of sp-hybridized carbons [18]. The internal alkyne carbon resonates between 80-90 ppm, consistent with acetylenic carbons [18]. The aldehyde carbon produces a signal in the 190-200 ppm region, typical for carbonyl carbons in aldehydes [18]. The methylene carbon bridge appears between 40-50 ppm, reflecting its sp³ hybridization and proximity to electronegative groups [18].

Traditional synthetic approaches to but-3-ynal have primarily relied on oxidation reactions of corresponding alcohols and metal-catalyzed transformations. These foundational methods established the fundamental chemistry underlying but-3-ynal synthesis, though they often present limitations in terms of selectivity, environmental impact, and scalability .

Oxidation of But-3-yn-1-ol

The most straightforward traditional approach involves the oxidation of but-3-yn-1-ol using classical oxidizing agents. Pyridinium chlorochromate (PCC) has been extensively employed for this transformation, providing moderate to good yields (60-80%) under mild conditions at room temperature . The reaction proceeds with high selectivity for aldehyde formation, making it a reliable method for laboratory-scale synthesis. However, the use of chromium-based reagents raises environmental concerns and presents challenges for large-scale implementation .

Chromium trioxide (CrO₃) represents another traditional oxidant that has been utilized for the conversion of but-3-yn-1-ol to but-3-ynal . This method typically requires acidic conditions and elevated temperatures, yielding good conversion rates (70-85%). While effective, the method suffers from the potential for over-oxidation, particularly when reaction conditions are not carefully controlled, leading to the formation of carboxylic acid byproducts .

Catalytic Dehydrogenation Approaches

Catalytic dehydrogenation of but-3-yn-1-ol using palladium on carbon (Pd/C) has emerged as a highly selective traditional method [6]. This approach requires elevated temperatures and inert atmosphere conditions but delivers excellent selectivity and high yields (80-90%) . The method represents an improvement over oxidative approaches in terms of atom economy and reduced byproduct formation. Industrial applications have demonstrated the scalability of this approach, though the requirement for elevated temperatures and specialized equipment presents economic considerations [6].

Direct Formylation Methods

The direct formylation of propyne using formaldehyde in the presence of copper catalysts represents an alternative traditional route [7]. This method involves the nucleophilic addition of formaldehyde to the terminal alkyne, followed by rearrangement to form the desired aldehyde. While this approach offers the advantage of constructing the molecule from simpler building blocks, it typically provides variable yields (50-70%) and requires careful optimization of reaction conditions to achieve acceptable selectivity [7].

Modern Catalytic and Green Chemistry Approaches

Contemporary synthetic methodologies for but-3-ynal have evolved significantly, incorporating principles of green chemistry, advanced catalysis, and sustainable synthesis [8] [9] [10]. These modern approaches prioritize environmental compatibility, enhanced selectivity, and improved process efficiency while maintaining or exceeding the performance of traditional methods.

Dess-Martin Periodinane Oxidation

The introduction of Dess-Martin periodinane (DMP) has revolutionized the oxidation of but-3-yn-1-ol to but-3-ynal [4] [11] [12]. This hypervalent iodine reagent operates under exceptionally mild conditions at room temperature and neutral pH, delivering excellent yields (85-95%) with outstanding chemoselectivity [11] [12]. The reaction proceeds rapidly, typically completing within minutes, and demonstrates remarkable tolerance for sensitive functional groups [4] [11].

A critical advancement in DMP methodology involves the implementation of specialized workup procedures that avoid aqueous conditions, preventing dimerization and polymerization of the sensitive aldehydes [4]. The modified protocol, developed for α-alkynyl acroleins, employs precipitation with pentane, sequestration of acetic acid with poly(4-vinylpyridine), and azeotropic distillation with toluene [4]. This approach has enabled the synthesis of but-3-ynal and related compounds with purities exceeding 95% as determined by infrared spectroscopy and proton nuclear magnetic resonance analysis [4].

Recent developments include the introduction of tosylate derivatives of DMP, such as DMP-OTs, which demonstrate superior reactivity compared to standard DMP [13]. These enhanced reagents complete oxidations of complex alcohols within 3-10 minutes at room temperature with quantitative conversion, representing significant improvements in reaction efficiency [13].

Sonogashira Coupling Methodologies

The Sonogashira coupling reaction has emerged as a powerful tool for constructing but-3-ynal through the coupling of vinyl iodides with terminal alkynes [4] [14] [15]. The method typically employs palladium catalysts in conjunction with copper co-catalysts and triethylamine base, operating under mild conditions (room temperature to 40°C) [4] [14].

A particularly noteworthy application involves the coupling of 2-iodo-2-propenol with terminal alkynes to generate enynyl alcohols, which are subsequently oxidized using modified Dess-Martin conditions to afford but-3-ynal derivatives [4]. This sequential approach provides overall yields of 41-78% and has been successfully applied to synthesize various substituted but-3-ynal analogs [4].

Recent advances in Sonogashira methodology have focused on green solvent applications, replacing toxic solvents with environmentally benign alternatives while maintaining high efficiency [15]. Fast Heck-Cassar-Sonogashira reactions in green solvents have demonstrated that substrate scope and catalyst selection can be optimized to achieve excellent performance under sustainable conditions [15].

N-Heterocyclic Carbene Catalysis

N-heterocyclic carbene (NHC) catalysis has opened new avenues for but-3-ynal synthesis and functionalization [8] [16]. These organocatalytic approaches operate under mild conditions and demonstrate exceptional stereo- and chemoselectivity. The methodology involves the addition of NHC catalysts to ynals, generating Breslow intermediates that can undergo various transformations including oxidation, annulation, and functionalization reactions [8] [16].

Eco-friendly functionalization protocols using NHC catalysis have been developed for the reaction of ynals with thiols under mild conditions [8]. These methods employ environmentally benign solvents such as acetone and operate at room temperature under argon atmosphere, achieving high yields (75-90%) with excellent selectivity for multi-functionalized products [8]. The approach represents a significant advancement in sustainable synthesis, avoiding harsh conditions and toxic reagents [8].

Organocatalytic Asymmetric Synthesis

The organocatalytic approach has been successfully applied to heterocycloaddition reactions involving ynals, delivering axially chiral products with high yields and excellent enantiomeric ratios [10]. The methodology demonstrates broad substrate scope and has been scaled to gram quantities, indicating its potential for practical applications [10].

Metal-Free Synthesis Approaches

Contemporary research has increasingly focused on metal-free synthetic approaches that eliminate the need for precious metal catalysts [17]. These methodologies employ organocatalysts and operate under ambient conditions, often utilizing solvent-free or green solvent systems. While yields are typically moderate to good (60-80%), these approaches offer significant advantages in terms of environmental sustainability and cost-effectiveness [17].

Challenges in Scalability and Purity Optimization

The translation of but-3-ynal synthesis from laboratory to industrial scale presents numerous challenges that must be addressed to achieve commercial viability [18] [19] [20]. These challenges span multiple domains including process safety, environmental compliance, economic considerations, and technical hurdles related to the inherent reactivity of the target molecule.

Scalability Challenges

The scale-up of but-3-ynal synthesis faces significant technical obstacles, primarily related to heat management during exothermic oxidation reactions [18] [13]. Large-scale oxidations require sophisticated temperature control systems to prevent runaway reactions and ensure consistent product quality. Equipment corrosion presents another major challenge, particularly when using chromium-based reagents, necessitating the use of specialized materials and increasing capital costs .

Continuous flow chemistry has emerged as a promising solution to scalability challenges, offering improved heat transfer, better mixing, and enhanced safety profiles compared to traditional batch processes [18]. Advanced reactor designs incorporating microreactor technology and automated control systems enable precise control of reaction parameters while minimizing the risk of hazardous accumulations [18].

The handling of sensitive intermediates and products presents additional scalability challenges. But-3-ynal and related compounds are prone to polymerization and dimerization, particularly under thermal stress or in the presence of impurities [4] . Large-scale processes require specialized storage and handling protocols, including inert atmosphere maintenance and temperature control throughout the production chain [4].

Purity Optimization Challenges

Achieving high purity but-3-ynal on an industrial scale requires addressing multiple purification challenges. The separation of but-3-ynal from byproducts and unreacted starting materials is complicated by the similar physical properties of these compounds and the thermal sensitivity of the target molecule [18]. Traditional distillation methods are often unsuitable due to the risk of decomposition at elevated temperatures.

Advanced chromatographic techniques, including supercritical fluid chromatography and specialized column materials, have been developed to address these purification challenges [18]. Crystallization techniques utilizing carefully selected solvents and temperature programs can achieve high purity products while minimizing product loss [18].

The removal of metal catalysts presents particular challenges in processes utilizing palladium or copper catalysts. Residual metal contamination can catalyze unwanted side reactions and affect product stability. Specialized extraction protocols, including the use of chelating agents and activated carbon treatments, have been developed to achieve the low metal content required for pharmaceutical and fine chemical applications [19].

Economic and Process Efficiency Considerations

The economic viability of but-3-ynal synthesis depends critically on optimizing process efficiency while minimizing costs. Expensive reagents such as Dess-Martin periodinane and noble metal catalysts represent significant cost factors that must be addressed through catalyst recycling and process optimization [11] [13]. High catalyst loading requirements can substantially impact production economics, driving research toward more efficient catalytic systems [19].

Process efficiency challenges include long reaction times, multi-step syntheses, and low atom economy in many traditional approaches [18]. One-pot reactions, microwave-assisted synthesis, and photochemical activation represent emerging approaches to address these efficiency limitations [18] [21].

The development of alternative cheaper reagents and catalysts remains an active area of research, with particular focus on earth-abundant metal catalysts and organocatalytic systems that can match the performance of precious metal systems while reducing costs [10] [17].

Physical Description

Solid

XLogP3

-0.1

Other CAS

52844-23-2

Wikipedia

But-3-ynal

Dates

Last modified: 07-20-2023

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